![molecular formula C20H25N3O4S B499041 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide CAS No. 875184-68-2](/img/structure/B499041.png)
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide
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Description
“N-{4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide” is a chemical compound with the molecular formula C20H25N3O4S . It has an average mass of 403.495 Da and a monoisotopic mass of 403.156586 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the structure of this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with a methyl group and a sulfonyl phenyl group .
Mechanism of Action
Target of Action
The primary target of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide is the Proto-oncogene tyrosine-protein kinase Src . This protein plays a crucial role in cellular proliferation and differentiation, and its dysregulation is often associated with cancer.
Mode of Action
This interaction could potentially alter cellular signaling pathways, affecting cell growth and survival .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Its potential effects on the Proto-oncogene tyrosine-protein kinase Src could lead to changes in cellular signaling, potentially influencing cell proliferation and differentiation .
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-16(27-18-6-4-3-5-7-18)20(24)21-17-8-10-19(11-9-17)28(25,26)23-14-12-22(2)13-15-23/h3-11,16H,12-15H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEWNUBQEZSPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-phenoxypropanamide |
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